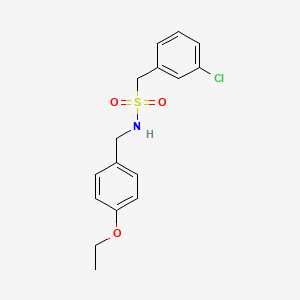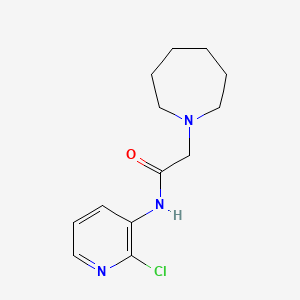
1-(3-chlorophenyl)-N-(4-ethoxybenzyl)methanesulfonamide
説明
1-(3-chlorophenyl)-N-(4-ethoxybenzyl)methanesulfonamide, commonly known as CEM, is a chemical compound that is widely used in scientific research. CEM is a sulfonamide derivative that has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of CEM is not fully understood. However, it has been suggested that CEM may exert its biological activities through the inhibition of enzymes involved in various cellular processes. For example, CEM has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to CEM's anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
CEM has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CEM has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CEM has been found to inhibit the activity of viral enzymes, such as herpes simplex virus thymidine kinase.
実験室実験の利点と制限
One advantage of using CEM in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, CEM is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using CEM is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines at high concentrations. Therefore, caution should be taken when using CEM in lab experiments.
将来の方向性
There are several future directions for the research on CEM. One direction is to further investigate its mechanism of action. Understanding how CEM exerts its biological activities can help to identify potential targets for drug development. Another direction is to explore the potential of CEM as a therapeutic agent for various diseases. For example, CEM has been suggested as a potential treatment for inflammatory bowel disease and viral infections. Finally, research can be conducted to optimize the synthesis method of CEM to improve its yield and purity.
科学的研究の応用
CEM has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CEM has also been found to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, CEM has been shown to have antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-[(4-ethoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-2-21-16-8-6-13(7-9-16)11-18-22(19,20)12-14-4-3-5-15(17)10-14/h3-10,18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJLGNFXQFARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-ethoxybenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4677151.png)


![N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4677170.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4677187.png)

![4-(4-methylbenzyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4677224.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)
![N-(4-fluorobenzyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4677242.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677259.png)
![N-(2,5-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4677269.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)